molecular formula C9H9NO2S B1344818 Methyl 3-carbamothioylbenzoate CAS No. 106748-27-0

Methyl 3-carbamothioylbenzoate

Cat. No.: B1344818
CAS No.: 106748-27-0
M. Wt: 195.24 g/mol
InChI Key: MBBRSLODSVCTGY-UHFFFAOYSA-N
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Description

Methyl 3-carbamothioylbenzoate is an organic compound with the molecular formula C₉H₉NO₂S. It is a yellow solid with a melting point of 137-139°C . This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-carbamothioylbenzoate can be synthesized through the reaction of methyl 3-aminobenzoate with carbon disulfide and methyl iodide. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamothioylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-carbamothioylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-carbamothioylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its thiocarbonyl group, which imparts distinct reactivity and interaction capabilities compared to other similar compounds. This makes it valuable in specific chemical reactions and research applications .

Properties

IUPAC Name

methyl 3-carbamothioylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-3-6(5-7)8(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRSLODSVCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632459
Record name Methyl 3-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-27-0
Record name Methyl 3-(aminothioxomethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106748-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2 g (0.01 mol) of methyl-3-cyanobenzoate in 32 ml of THF and 8 ml of water was charged with 2.3 g (0.012 mol) of diethyl dithiophosphate and heated at 80° C. for 24 h. THF was removed and the residue was taken in ethyl acetate. The extract was washed with water and concentrated to afford methyl 3-carbamothioylbenzoate (2.0 g) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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